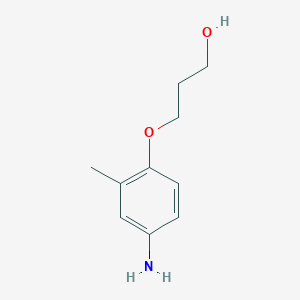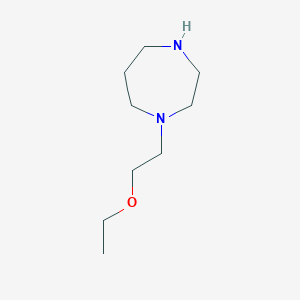
3-Methyl-1-(3-methylbenzyl)piperazin-2-one
Overview
Description
“3-Methyl-1-(3-methylbenzyl)piperazin-2-one” is a chemical compound . It is also known as 1-(3-Methylbenzyl)piperazin-2-one hydrochloride . The CAS number for this compound is 1094601-63-4 .
Synthesis Analysis
The synthesis of piperazine derivatives, such as “3-Methyl-1-(3-methylbenzyl)piperazin-2-one”, has been the subject of numerous studies . Methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .Molecular Structure Analysis
The molecular structure of “3-Methyl-1-(3-methylbenzyl)piperazin-2-one” is represented by the SMILES stringO=C(CN1CCN(CC1)C2=CC(=CC=C2)C)C . The InChI representation is 1S/C12H16N2O.ClH/c1-10-3-2-4-11(7-10)9-14-6-5-13-8-12(14)15;/h2-4,7,13H,5-6,8-9H2,1H3;1H . Physical And Chemical Properties Analysis
The physical and chemical properties of “3-Methyl-1-(3-methylbenzyl)piperazin-2-one” include its molecular weight, which is 240.73 . It is a solid substance . More detailed properties such as melting point, boiling point, and density were not found in the search results.Scientific Research Applications
Overview of Piperazine Derivatives in Therapeutic Use
Piperazine derivatives, including 3-Methyl-1-(3-methylbenzyl)piperazin-2-one, are significant in drug design due to their versatility in medicinal chemistry. These compounds have been integrated into a wide array of therapeutic agents due to their pharmacokinetic and pharmacodynamic properties, which can be finely tuned by modifying the substitution pattern on the piperazine nucleus. This adaptability has led to their use in developing treatments for central nervous system disorders, cancer, cardiovascular diseases, viral infections, tuberculosis, inflammation, diabetes, and as antihistamines, pain relief, and imaging agents. The significant interest in piperazine-based molecules reflects their broad potential as pharmacophores, paving the way for novel drug discoveries across various diseases (Rathi et al., 2016).
Piperazine and Anti-mycobacterial Activity
Piperazine's role extends into anti-mycobacterial research, where its derivatives have shown promising activity against Mycobacterium tuberculosis, including drug-resistant strains. This highlights the scaffold's importance in designing potent anti-TB molecules, aiding medicinal chemists in developing safer, selective, and cost-effective treatments. The design and structure-activity relationship studies of piperazine-based compounds offer insights into overcoming tuberculosis, emphasizing the scaffold's versatility in addressing critical public health challenges (Girase et al., 2020).
Piperazine's Role in Antidepressant Development
A significant observation in the development of antidepressants is the recurrent presence of the piperazine substructure. This is attributed not just to its favorable CNS pharmacokinetics but to its specific binding conformations in these drugs. Piperazine-based antidepressants' development has leveraged this moiety's unique properties to enhance efficacy and potency. Understanding how piperazine influences the design and optimization of antidepressants could lead to innovative treatments for depression, underscoring the critical role of this substructure in medicinal chemistry (Kumar et al., 2021).
Piperazine in Anti-TB Drug Development
The development of Macozinone, a piperazine-benzothiazinone for tuberculosis treatment, exemplifies piperazine derivatives' potential in addressing infectious diseases. By targeting the decaprenylphosphoryl ribose oxidase DprE1 involved in mycobacterial cell wall synthesis, Macozinone represents a novel therapeutic approach. The ongoing clinical studies highlight the optimism surrounding this compound, demonstrating piperazine derivatives' value in creating more efficient drug regimens for tuberculosis (Makarov & Mikušová, 2020).
Safety and Hazards
properties
IUPAC Name |
3-methyl-1-[(3-methylphenyl)methyl]piperazin-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O/c1-10-4-3-5-12(8-10)9-15-7-6-14-11(2)13(15)16/h3-5,8,11,14H,6-7,9H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJTCKRDDGJDCAD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(=O)N(CCN1)CC2=CC=CC(=C2)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301226292 | |
| Record name | 3-Methyl-1-[(3-methylphenyl)methyl]-2-piperazinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301226292 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1094601-63-4 | |
| Record name | 3-Methyl-1-[(3-methylphenyl)methyl]-2-piperazinone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1094601-63-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Methyl-1-[(3-methylphenyl)methyl]-2-piperazinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301226292 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



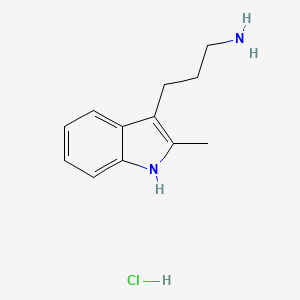
![3-Iodo-5-(1-methyl-1H-pyrazol-4-YL)-1H-pyrrolo[2,3-B]pyridine](/img/structure/B3080954.png)
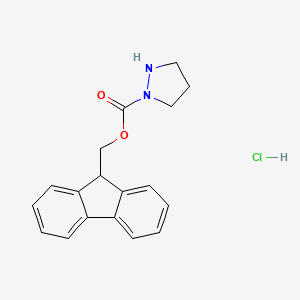

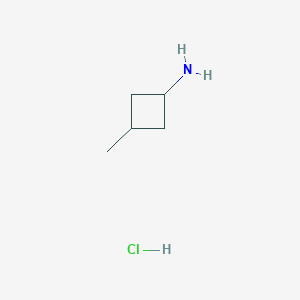
![N,N-Diethyl-6-oxo-6,6a,7,8,9,10-hexahydro-5H-pyrido[1,2-a]quinoxaline-3-sulfonamide](/img/structure/B3080980.png)
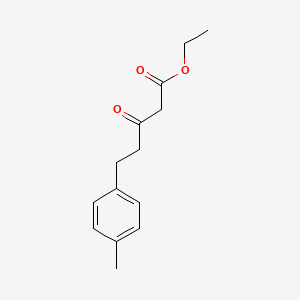
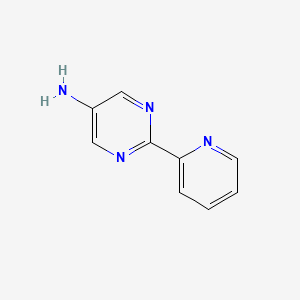
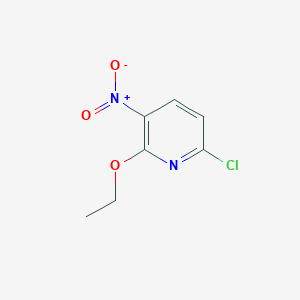
![(1R,2R)-2-[benzyl(methyl)amino]cyclohexan-1-ol](/img/structure/B3081008.png)
![2-[(4-Fluorophenyl)sulfonyl]-2-(furan-2-yl)ethanamine](/img/structure/B3081021.png)

